rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis
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Overview
Description
rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis: is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. This particular compound is notable for its unique structural features, which include a tert-butyl group, a formyl group, and a bicyclic hexane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis typically involves multiple steps. One common approach is to start with a suitable bicyclic precursor and introduce the tert-butyl and formyl groups through a series of chemical reactions. These reactions often involve the use of reagents such as tert-butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis is unique due to its specific combination of functional groups and its cis configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-6-12(8-15)5-13(12,7-14)9(16)18-4/h8H,5-7H2,1-4H3 |
InChI Key |
FTSUYJFSBJXLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(=O)OC)C=O |
Origin of Product |
United States |
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